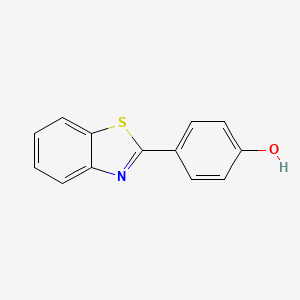

4-(1,3-Benzothiazol-2-yl)phenol

Overview

Description

Synthesis Analysis

The synthesis of 4-(1,3-Benzothiazol-2-yl)phenol and its derivatives involves several chemical reactions, highlighting the compound's versatile chemistry. Notably, these derivatives have been synthesized through reactions of benzothiazole with different reagents, showcasing the adaptability and reactivity of the benzothiazole moiety (Nassiri, 2017). The methodologies employed for synthesis play a crucial role in determining the yield and purity of the final product.

Molecular Structure Analysis

Studies on the crystal structure of 4-(1,3-Benzothiazol-2-yl)phenol derivatives reveal significant insights into their molecular geometry, intermolecular interactions, and the impact of these factors on their physical and chemical properties. The crystal structure determination and Density Functional Theory (DFT) calculations provide a deep understanding of the compound's structure, showcasing the importance of hydrogen bonding and other intermolecular interactions in stabilizing the molecular structure (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

4-(1,3-Benzothiazol-2-yl)phenol participates in a variety of chemical reactions, illustrating its reactivity and potential for further modification. The compound's interactions, such as hydrolysis and photolysis, are of particular interest due to their implications in various chemical processes and potential applications in material science and medicinal chemistry (Wang et al., 2009).

Scientific Research Applications

-

Anti-tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .

- Methods : Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

-

Structural Studies

- Field : Crystallography

- Application : Structural studies have been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

- Methods : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .

- Results : Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .

-

Antibacterial Activities

-

Antimicrobial Studies with Antioxidant Correlations

- Field : Medicinal Chemistry

- Application : Aminothiazole-Linked Metal Chelates were synthesized for antimicrobial studies and antioxidant correlations .

- Methods : The new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- Results : The compounds showed strong action against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .

-

DNA GyraseB Inhibitors

-

Fluorescent Probe

-

Antifungal Activity

- Field : Microbiology

- Application : Aminothiazole-Linked Metal Chelates were synthesized for antifungal studies .

- Methods : The new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- Results : The compounds showed strong action against Aspergillus niger and Aspergillus terreus species .

-

Antioxidant Activity

- Field : Biochemistry

- Application : Aminothiazole-Linked Metal Chelates were synthesized for antioxidant correlations .

- Methods : The new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- Results : The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition (%) as 72.0 0.11% ± (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds (3) and (8), respectively .

-

Bioactive Nature

- Field : Medicinal Chemistry

- Application : Aminothiazole-Linked Metal Chelates were synthesized to decide their medicinal role .

- Methods : The new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

- Results : All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .

Future Directions

The future directions for research on “4-(1,3-Benzothiazol-2-yl)phenol” and other benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMDLCWSMSFWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978211 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-Benzothiazol-2-yl)phenol | |

CAS RN |

6265-55-0 | |

| Record name | 2-(4-Hydroxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-benzothiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

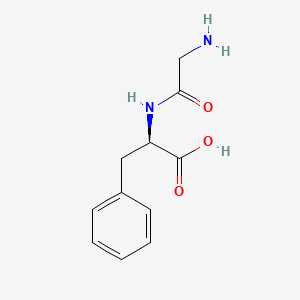

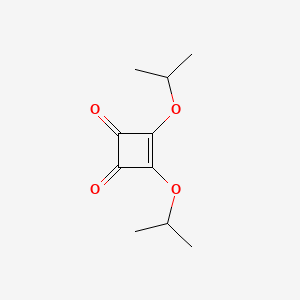

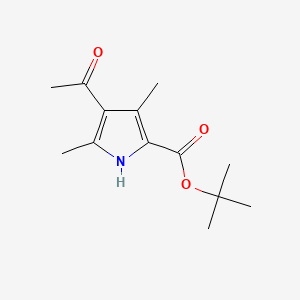

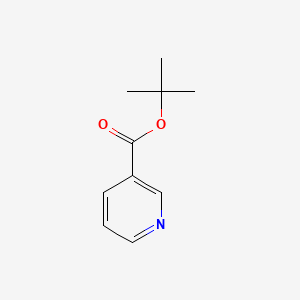

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.